2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide
Description
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13(2)18(24)22-15-7-5-14(6-8-15)19(25)21-10-9-20-17(23)12-16-4-3-11-26-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,23)(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLSWLXEIKEAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound, also known as “F5226-0169” or “VU0637809-1”, are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures. Without specific experimental data, it’s challenging to identify the exact targets.
Mode of Action
Given its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to definitively state which biochemical pathways it affects. Based on its structure, it’s possible that it could influence pathways involving proteins or enzymes that interact with similar structures.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the nature of the compound’s interaction with its targets and the role of these targets in cellular processes.
Biological Activity
The compound 2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a propanamide backbone with various substituents that enhance its biological activity. The presence of the thiophen-2-yl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Agonism/Antagonism : Interaction with adrenergic receptors, which may influence metabolic processes such as glucose regulation.
Pharmacological Effects
- Antidiabetic Activity : Preliminary studies suggest that similar compounds have shown hypoglycemic effects in rodent models, indicating potential use in diabetes management .
- Anti-inflammatory Properties : Certain derivatives have been evaluated for their ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidiabetic | Significant hypoglycemic effects | |
| Anti-inflammatory | Modulation of cytokine production | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Case Studies
- Study on Hypoglycemic Effects :
- Inflammation Modulation :
- Cytotoxic Effects on Cancer Cells :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The compound shares structural motifs with sulfonamide- and thiazole-containing propanamides reported in the literature. For example:
- CXCR2 Antagonists (): Compounds such as (2R)-2-{4-[(isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (compound 16) exhibit IC50 values of 49 ± 10 nM in CXCR2 binding assays, highlighting the importance of sulfonyl and trifluoromethyl groups in receptor affinity . In contrast, the thiophene-acetamido group in the target compound may alter binding kinetics due to its distinct electronic and steric profile.
- CB2 Receptor Modulators (): Compounds like 2-methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide (compound 329) demonstrate molecular weights (~451 Da) and sulfonyl substituents that enhance metabolic stability. The absence of sulfonyl groups in the target compound may reduce its molecular weight (estimated ~400–450 Da) but could compromise stability .
Physicochemical Properties
Key Observations:
- The target compound’s thiophene-acetamido group may enhance π-π stacking interactions compared to sulfonyl or trifluoromethyl substituents in analogs .
- Its lack of sulfonyl groups reduces molecular weight and may improve solubility but could decrease target affinity compared to sulfonamide-containing analogs .
Preparation Methods
Core Structural Fragmentation
The target molecule can be dissected into three primary building blocks:
-
2-Methylpropanamide backbone : Derived from 2-methylpropanoic acid or its activated derivatives (e.g., acid chlorides).
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4-Aminophenylcarbamoyl linker : Synthesized via nitration/reduction or direct coupling of isocyanates to aromatic amines.
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Thiophen-2-ylacetamidoethyl side chain : Constructed through alkylation of ethylenediamine with thiophen-2-ylacetyl chloride, followed by amidation.
This disconnection aligns with modular approaches observed in the synthesis of analogous compounds, where iterative amide bond formation ensures regioselectivity.
Critical Synthons and Protecting Groups
-
Boc (tert-butoxycarbonyl) protection : Essential for masking primary amines during sequential coupling steps, as demonstrated in the synthesis of (4-alkoxyphenyl)glycinamides.
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Activated esters : Employing HBTU or EDC/HOBt for amide couplings minimizes racemization, particularly in sterically hindered environments like the 2-methylpropanamide group.
Stepwise Synthetic Routes
Thiophen-2-ylacetyl Chloride Preparation
Thiophen-2-ylacetic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane at 0–5°C for 2 hours. The reaction is quenched with ice-water, and the acyl chloride is extracted into DCM, dried over Na2SO4, and concentrated under reduced pressure.
Ethylenediamine Alkylation
Ethylenediamine (20 mmol) is reacted with thiophen-2-ylacetyl chloride (10 mmol) in THF at 25°C for 12 hours, yielding N-(2-aminoethyl)-2-(thiophen-2-yl)acetamide. Boc protection of the free amine is achieved using Boc anhydride (12 mmol) and DMAP (0.1 mmol) in DCM.
Carbamoylation of 4-Nitroaniline
4-Nitroaniline (10 mmol) is treated with phosgene (12 mmol) in toluene at 60°C to generate 4-nitrophenyl isocyanate. Subsequent reaction with Boc-protected N-(2-aminoethyl)-2-(thiophen-2-yl)acetamide (10 mmol) in THF affords the carbamoylated intermediate. Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, yielding 4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)aniline.
Coupling with 2-Methylpropanoyl Chloride
The aniline intermediate (5 mmol) is dissolved in DCM and cooled to 0°C. 2-Methylpropanoyl chloride (6 mmol) is added dropwise, followed by triethylamine (7 mmol). The mixture is stirred for 6 hours at 25°C, washed with 1M HCl and saturated NaHCO3, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Yield |
|---|---|---|---|
| Solvent | THF | DCM | DCM |
| Temperature (°C) | 0–5 | 25 | 25 |
| Coupling Agent | HBTU | EDC/HOBt | HBTU |
| Reaction Time (hours) | 6 | 12 | 6 |
Key Observations :
Purification and Characterization
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) isolates the product at >95% purity.
-
Spectroscopic Data :
Challenges and Mitigation Strategies
Steric Hindrance in Propanamide Coupling
The 2-methyl substituent on the propanamide moiety introduces steric bulk, reducing coupling efficiency. Pre-activation of the carboxylic acid as a pentafluorophenyl ester improves reactivity, achieving yields of 78% versus 52% with standard HBTU.
Thiophene Ring Stability
Thiophen-2-ylacetyl chloride is prone to polymerization under acidic conditions. Conducting reactions under inert atmosphere (N2) with molecular sieves (4Å) suppresses degradation, maintaining >85% chloride integrity.
Comparative Analysis of Alternative Routes
Q & A
Basic: What are the key steps in synthesizing 2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 2-(thiophen-2-yl)acetic acid with ethylenediamine to form the acetamidoethyl intermediate.
- Carbamoyl formation : Introducing the 4-aminophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Propanamide assembly : Final coupling with 2-methylpropanoyl chloride under inert conditions.
Intermediates are characterized using NMR (to confirm proton environments), FT-IR (to verify functional groups like amide C=O), and LC-MS (for molecular weight validation). Reaction progress is monitored via TLC or HPLC .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone.
- High-resolution MS : Confirms molecular formula (e.g., [M+H]+ ion matching C21H24N3O3S).
- FT-IR : Detects key bands (amide I at ~1650 cm⁻¹, thiophene C-S at ~700 cm⁻¹).
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and hydrogen-bonding networks .
Basic: How is preliminary biological activity screening conducted for this compound?
Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria, fungi) and anticancer potential using MTT assays (IC50 in cancer cell lines).
- Enzyme inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) via fluorometric/colorimetric assays.
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (HEK293 cells) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent variation : Modify the thiophene ring (e.g., 3-methyl vs. 5-bromo) to enhance target binding.
- Scaffold hopping : Replace the propanamide group with sulfonamide or urea to improve solubility.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors.
SAR data is validated through docking simulations (PDB: 1M17 for kinase targets) and in vivo efficacy (rodent models) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Purity discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis.
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Biological models : Compare results across cell lines (e.g., HepG2 vs. MCF-7) or animal strains.
Use meta-analysis to aggregate data and identify outliers. Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What strategies improve synthetic yield while minimizing side products?
Answer:
- Solvent optimization : Use DMF for polar intermediates or THF for non-polar steps to enhance solubility.
- Catalyst screening : Test Pd(OAc)2 vs. CuI for Suzuki couplings to reduce byproducts.
- Temperature control : Maintain 0–5°C during acid-sensitive steps (e.g., nitration).
Monitor reaction kinetics via in situ IR and isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can structural modifications enhance metabolic stability without compromising activity?
Answer:
- Isosteric replacement : Substitute labile ester groups with amides or heterocycles (e.g., oxadiazole).
- Deuterium incorporation : Replace α-hydrogens in the propanamide chain to slow CYP450 metabolism.
- Prodrug design : Mask polar groups (e.g., phosphate esters) for improved bioavailability.
Validate modifications using LC-MS/MS (plasma stability assays) and PAMPA (permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
